1-[(2-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, a phenylsulfanyl group, and a piperidine carboxamide moiety. Its distinct structure makes it a subject of interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Fluorophenyl Methanesulfonyl Intermediate: This step involves the reaction of 2-fluorophenyl methanesulfonate with a suitable nucleophile under controlled conditions to form the desired intermediate.
Introduction of the Phenylsulfanyl Group: The intermediate is then reacted with a phenylsulfanyl reagent to introduce the phenylsulfanyl group.
Formation of the Piperidine Carboxamide Moiety: The final step involves the reaction of the intermediate with a piperidine derivative to form the piperidine carboxamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Biology: It is used in biochemical studies to investigate the interactions of sulfonyl and sulfanyl groups with biological molecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The sulfonyl and sulfanyl groups can interact with enzyme active sites, inhibiting their activity.
Modulating Signaling Pathways: The compound may modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-FLUOROPHENYL METHANESULFONATE: A related compound with a similar fluorophenyl methanesulfonyl structure.
Phenylsulfanyl Derivatives: Compounds containing the phenylsulfanyl group, which may exhibit similar chemical reactivity and biological activity.
Uniqueness
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25FN2O3S2 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25FN2O3S2/c22-20-9-5-4-6-18(20)16-29(26,27)24-13-10-17(11-14-24)21(25)23-12-15-28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,23,25) |
InChI Key |
HCYUCDXHYRMACH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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